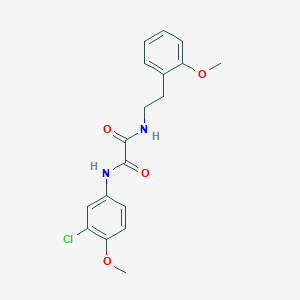

![molecular formula C14H11F3N2O2 B2869751 Methyl 2-{[2-(trifluoromethyl)-4-pyridinyl]amino}benzenecarboxylate CAS No. 338393-28-5](/img/structure/B2869751.png)

Methyl 2-{[2-(trifluoromethyl)-4-pyridinyl]amino}benzenecarboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

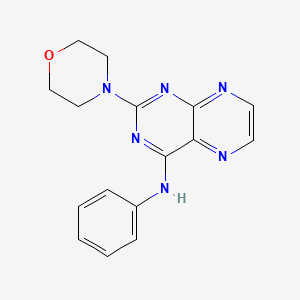

“Methyl 2-{[2-(trifluoromethyl)-4-pyridinyl]amino}benzenecarboxylate” is a chemical compound with the molecular formula C14H11F3N2O2 . It is used for pharmaceutical testing .

Synthesis Analysis

The synthesis of trifluoromethylpyridines, such as “this compound”, is a key structural motif in active agrochemical and pharmaceutical ingredients . The synthesis is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzenecarboxylate group attached to a pyridinyl group with a trifluoromethyl group .Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 296.24 . Other physical and chemical properties are not detailed in the search results.Wissenschaftliche Forschungsanwendungen

Catalytic Applications

One significant area of research involving similar compounds is in catalysis, particularly in the hydrogenation of ketones. For instance, the ligand 2-(aminomethyl)pyridine (ampy) has been shown to activate ruthenium complexes for catalytic hydrogenation of ketones, with the study preparing well-defined catalysts to elucidate the role of the pyridyl group (Hadžović et al., 2007). This research demonstrates the potential of pyridyl-amino ligands in enhancing catalytic processes, offering insights into the mechanistic aspects of such reactions.

Synthetic Applications

In the realm of organic synthesis, the compound and its derivatives have been employed in the synthesis of methyl 2-substituted-4-benzoxazolecarboxylates, showcasing a method for creating functionalized molecules through the reaction of methyl 2-amino-3-hydroxybenzoate with corresponding acid chlorides or ortho acetals (Goldstein & Dambek, 1990). This highlights the versatility of pyridyl-amino and related compounds in facilitating the synthesis of heterocyclic structures, a key aspect of medicinal chemistry and material science.

Material Science Applications

Another application of related chemistry is in the development of novel materials with specific electronic or photophysical properties. For example, the structural characterization of metal complexes containing pyridine derivatives shows the potential for these compounds in creating materials with unique electronic properties, which could be utilized in a range of technological applications (Sousa et al., 2001).

Environmental and Industrial Applications

Research also extends into environmental and industrial applications, such as in corrosion inhibition. A study on the corrosion inhibition of a Schiff base derivative with pyridine rings on mild steel in acidic media illustrates the utility of pyridyl-containing compounds in protecting industrial materials from corrosive environments, which is crucial for prolonging the lifespan of metal structures (Ji et al., 2016).

Eigenschaften

IUPAC Name |

methyl 2-[[2-(trifluoromethyl)pyridin-4-yl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F3N2O2/c1-21-13(20)10-4-2-3-5-11(10)19-9-6-7-18-12(8-9)14(15,16)17/h2-8H,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDSNQEHOAXHYIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1NC2=CC(=NC=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-methylisoxazol-3-yl)-2-((8-oxo-5,6,7,8-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-2-yl)thio)acetamide](/img/structure/B2869668.png)

![N-[Cyano-(2-methoxyphenyl)methyl]-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide](/img/structure/B2869672.png)

![N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2869674.png)

![3-Cyclopropyl-N-[(E)-3-methylsulfonylprop-2-enyl]-2-oxo-1H-benzimidazole-5-carboxamide](/img/structure/B2869675.png)

![4-(N,N-dimethylsulfamoyl)-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2869676.png)

![4-Bromo-2-{[(4-chloro-3-nitrophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2869677.png)

![2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2869680.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(benzo[d][1,3]dioxol-5-yl)oxalamide](/img/structure/B2869685.png)

![1-(4-Methyl-2,3-dihydropyrido[2,3-b]pyrazin-1-yl)prop-2-en-1-one](/img/structure/B2869690.png)